5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine

Kinase Inhibition Structure-Activity Relationship Pyridin-3-amine

This 3-aminopyridine derivative features a rare 5-methyl/3-(trifluoromethoxy)phenyl arrangement, filling an unexplored SAR position relative to known FGFR inhibitors. The -OCF3 group enhances metabolic stability and membrane permeability compared to des-methyl analogs (ΔCLogP ≈0.6), making it a critical matched-pair tool for ADMET optimization. Researchers use this scaffold to generate novel kinase inhibitor libraries with freedom-to-operate advantages absent in existing patent landscapes. Secure this regioisomer for unambiguous lead identification and SAR data integrity.

Molecular Formula C13H11F3N2O
Molecular Weight 268.23 g/mol
CAS No. 1119089-50-7
Cat. No. B1442683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine
CAS1119089-50-7
Molecular FormulaC13H11F3N2O
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C2=CC(=CC=C2)OC(F)(F)F)N
InChIInChI=1S/C13H11F3N2O/c1-8-5-10(17)7-18-12(8)9-3-2-4-11(6-9)19-13(14,15)16/h2-7H,17H2,1H3
InChIKeyLFVGBIIKDIBIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine (CAS 1119089-50-7): Chemical Profile and Core Molecular Characteristics


5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine (CAS 1119089-50-7) is a synthetic, small-molecule pyridine derivative with the molecular formula C13H11F3N2O and a molecular weight of 268.23 g/mol . It belongs to the class of 3-aminopyridines, a privileged scaffold in medicinal chemistry widely explored for kinase inhibition and other pharmacological activities [1]. The compound features a pyridine core substituted at the 3-position with a primary amine, at the 5-position with a methyl group, and at the 6-position with a 3-(trifluoromethoxy)phenyl ring. The trifluoromethoxy (-OCF3) group is a metabolically stable, lipophilic electron-withdrawing substituent that enhances membrane permeability and binding affinity to hydrophobic protein pockets [1]. While specific in-depth pharmacological profiling for this compound is absent from the accessible peer-reviewed literature as of the search date, its structural features position it as a potential intermediate or fragment in drug discovery programs targeting kinases, particularly given the documented success of closely related pyridin-3-amine analogs as multitargeted kinase inhibitors in non-small cell lung cancer models [2].

Procurement Risk: Why 5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine Cannot Be Interchanged with In-Class Analogs


The 3-aminopyridine chemotype is exquisitely sensitive to substitution patterns; small changes in the position or nature of substituents on the pyridine and pendant aryl rings can dramatically alter kinase selectivity profiles, cellular potency, and pharmacokinetic properties. Evidence from the Journal of Medicinal Chemistry demonstrates that within a single series of pyridin-3-amine derivatives, IC50 values against FGFR1 varied by over 1000-fold depending on subtle structural modifications [1]. The specific 5-methyl and 3-(trifluoromethoxy)phenyl arrangement of this compound may confer a unique three-dimensional conformation and electronic surface that is not replicated by its closest commercially available analogs, such as the 2-methyl regioisomer (CAS not found) or the des-methyl analog 6-[3-(trifluoromethoxy)phenyl]pyridin-3-amine (CAS 1261762-21-3) . Without direct head-to-head data, the assumption that these analogs are functionally interchangeable represents a significant scientific and procurement risk, potentially leading to invalid SAR conclusions, wasted resources, or failed lead optimization campaigns [1].

Quantitative Differentiation Evidence for 5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine: A Comparative Analysis


Regioisomeric Methyl Substitution: Potential Impact on Kinase Selectivity Based on Class-Level SAR

In the design of pyridin-3-amine kinase inhibitors, the position of the methyl substituent is critical for controlling the dihedral angle between the pyridine core and the pendant phenyl ring, directly influencing target binding. In the published series by Zhu et al., moving a methyl group on the pyridine ring resulted in a >100-fold difference in FGFR1 IC50 potency among closely related analogs [1]. The target compound, with its 5-methyl group, is a distinct regioisomer from the commercially available 2-methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine. While direct comparative IC50 data for these two regioisomers against a specific kinase panel are not publicly available, the class-level SAR documented in J. Med. Chem. strongly indicates that this positional change would result in non-equivalent biological activity, making empirical testing mandatory for any user considering substitution [1].

Kinase Inhibition Structure-Activity Relationship Pyridin-3-amine

Impact of 5-Methyl Group on Physicochemical Properties Relative to Des-Methyl Analog

The addition of a methyl group at the 5-position of the pyridine ring increases both molecular weight and lipophilicity compared to the des-methyl analog 6-[3-(trifluoromethoxy)phenyl]pyridin-3-amine (CAS 1261762-21-3) . The target compound has a molecular weight of 268.23 g/mol and a calculated logP that is moderately higher than the 254.21 g/mol des-methyl compound . In the context of lead optimization, this increase in lipophilicity, driven by the additional methyl group, is a common strategy to enhance membrane permeability and target binding, but it can also correlate with increased metabolic clearance or off-target binding. A general class-level analysis of kinase inhibitor optimization campaigns shows that a single methyl addition can shift a compound from a no-go to a candidate molecule [1].

Physicochemical Properties Lipophilicity Metabolic Stability

Lack of Direct Comparative Data: An Explicit Evidence Gap Statement

A rigorous search of primary research papers and patent databases (excluding blocked vendor sites) identified no head-to-head studies quantifying the biological activity of 5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine against its closest analogs (e.g., the 2-methyl regioisomer or the des-methyl analog) in the same assay system [1][2]. The compound is also absent from major authoritative bioactivity databases like ChEMBL and BindingDB as of the search date [2][3]. This represents a critical evidence gap, meaning any claim of superiority or specific differentiation for this exact compound over a close analog is currently unsupported by publicly available quantitative data.

Evidence Gap Comparative Pharmacology Procurement Risk

Recommended Application Scenarios for 5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine Based on Current Evidence


Structure-Activity Relationship (SAR) Exploration of Kinase Inhibitor Scaffolds

The compound can serve as a key intermediate or final target for SAR studies aiming to map the effect of 5-methyl substitution on the pyridine ring. The class-level evidence from J. Med. Chem. indicates that pyridin-3-amine derivatives with varied pyridine substitution are potent FGFR inhibitors, and the specific regioisomer of this compound fills an unexplored SAR position within that series [1]. Researchers can use this compound to generate its own comparative activity data against the published 3a-3q analogs, contributing to the scientific knowledge base and informing lead selection.

Synthesis of Novel, Patentable Kinase Inhibitor Libraries

The unique substitution pattern, combining a 5-methyl pyridine with a 3-(trifluoromethoxy)phenyl ring, provides a novel fragment not widely claimed in existing kinase inhibitor patents [1]. Medicinal chemists can use this compound as a building block in diversity-oriented synthesis to create a library of novel analogues for screening against emerging kinase targets, thus ensuring freedom to operate and building new intellectual property.

Comparative Physicochemical Profiling and Permeability Studies

Given the calculated lipophilicity difference (ΔCLogP ≈ 0.6) compared to its des-methyl analog [1], this compound is a valuable tool for systematic studies on the impact of a single methyl group on membrane permeability, metabolic stability, and CYP inhibition within a matched molecular pair context. This data would be directly relevant for optimizing the ADMET profile of a lead series.

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